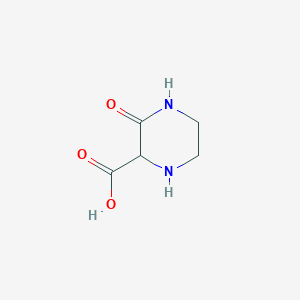

3-Oxo-piperazine-2-carboxylic acid

Overview

Description

3-Oxo-piperazine-2-carboxylic acid is a nitrogen-containing heterocyclic compound It is a derivative of piperazine, which is a six-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-piperazine-2-carboxylic acid typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives . Additionally, ring opening of aziridines under the action of N-nucleophiles and intermolecular cycloaddition of alkynes bearing amino groups are also employed .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Acylation and Alkylation Reactions

The secondary amines in the piperazine ring undergo nucleophilic substitution reactions with acylating or alkylating agents.

-

Mechanistic Insight : Acylation proceeds via nucleophilic attack of the piperazine nitrogen on the electrophilic carbonyl carbon of acyl halides. Alkylation follows an SN2 pathway under basic conditions .

Peptide Bond Formation and Conformational Studies

The carboxylic acid group facilitates amide bond formation with amino groups in peptides.

-

(R)-enantiomer: Predominant γ-turn/β-type II conformation (NOESY correlations) . |

-

Thermodynamic Data : ΔG‡ for (S)-enantiomer isomerization = 65 kJ/mol (VT-NMR) .

N-Oxidation

The tertiary amine undergoes oxidation to form N-oxide derivatives.

| Oxidizing Agent | Conditions | Product Characterization |

|---|---|---|

| mCPBA (meta-chloroperbenzoic acid) | DCM, 0°C → rt | - ESI-MS: [M+H]⁺ = 160.08 (vs. 144.13 for parent). |

-

¹H NMR: Downfield shift of adjacent protons (δ 3.8 → 4.1 ppm) . |

-

Application : N-oxides enhance solubility and modulate pharmacokinetic properties in drug candidates .

Coordination Chemistry

The piperazine nitrogen atoms act as ligands for metal ions.

| Metal Ion | Ligand Ratio | Complex Structure | Characterization |

|---|---|---|---|

| Cu(II) | 1:2 (M:L) | Octahedral geometry | - UV-Vis: λmax = 610 nm (d-d transition). |

-

EPR: g⊥ = 2.08, g∥ = 2.25 . |

| Cd(II) | 1:1 | Trigonal bipyramidal | X-ray diffraction: Cd–N bond length = 2.35 Å . |

Condensation and Esterification Reactions

The carboxylic acid participates in esterification and decarboxylative coupling.

Research Advancements and Challenges

-

Stereoelectronic Effects : The cis orientation of the ketone and carboxylic acid groups in 3-oxo-piperazine-2-carboxylic acid creates steric hindrance, limiting reactivity at the C-2 position .

-

Catalytic Applications : Pd/C-mediated hydrogenation enables selective reduction of azide intermediates during functionalization .

This compound’s versatility in forming pharmacophores and metal complexes positions it as a critical intermediate in medicinal chemistry and materials science. Further studies on its enantioselective reactions and in vivo metabolic pathways are warranted.

Scientific Research Applications

Pharmaceutical Development

3-Oxo-piperazine-2-carboxylic acid serves as a crucial intermediate in the synthesis of numerous pharmaceutical agents. Its derivatives are particularly noted for their potential in treating neurological disorders and other medical conditions.

- Case Study: Neuropharmacology

Research has shown that compounds derived from this compound exhibit promising activity against neurodegenerative diseases. For instance, derivatives have been synthesized and evaluated for their ability to inhibit specific neurotransmitter receptors, demonstrating efficacy in modulating synaptic transmission and offering potential therapeutic benefits for conditions such as Alzheimer's disease .

Biochemical Research

In biochemical studies, this compound is utilized to investigate enzyme inhibition and receptor binding.

- Enzyme Inhibition Studies

The compound has been employed as a tool to explore the mechanisms of enzyme inhibition, particularly in the context of metabolic pathways. For example, research indicates that it can inhibit certain kinases involved in cancer progression, providing insights into new therapeutic targets .

Agricultural Chemistry

The compound finds applications in the formulation of agrochemicals, enhancing the effectiveness of pesticides and herbicides.

- Agrochemical Formulation

Studies have demonstrated that incorporating this compound into pesticide formulations improves their stability and absorption rates in plant tissues. This enhancement leads to increased efficacy against pests and diseases while potentially reducing the required dosage .

Polymer Science

In polymer chemistry, this compound acts as a building block for creating novel materials.

- Novel Polymer Development

Researchers have explored its use in synthesizing polymers with unique properties suitable for coatings and adhesives. The structural characteristics of the compound allow for modifications that enhance the mechanical properties of the resulting materials .

Analytical Chemistry

The compound is also significant in analytical chemistry as a standard reference material.

- Chromatographic Techniques

It is utilized in chromatographic methods to quantify related compounds accurately. Its stability and well-defined structure make it an ideal candidate for standardization in various analytical procedures .

Data Table: Applications Overview

Mechanism of Action

The mechanism of action of 3-Oxo-piperazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as a kinase inhibitor, interfering with signal transduction pathways involved in cell growth and proliferation .

Comparison with Similar Compounds

2-Oxopiperazine: Another piperazine derivative with similar structural features.

Ethyl 2-oxo-3-piperidinecarboxylate: A related compound with a piperidine ring instead of a piperazine ring.

Uniqueness: 3-Oxo-piperazine-2-carboxylic acid is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and biological activity

Biological Activity

3-Oxo-piperazine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications in various fields, including pharmacology and agricultural chemistry.

Synthesis

This compound can be synthesized through several methods, often involving the cyclization of precursors derived from diethyl maleate or similar compounds. The synthesis typically yields derivatives that exhibit varying biological activities, including antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that derivatives of this compound demonstrate notable antimicrobial activity. A study found that several synthesized compounds exhibited significant inhibition against five representative microorganisms, suggesting their potential as therapeutic agents in treating infections .

Anticancer Activity

The compound has also been evaluated for its antiproliferative effects against various cancer cell lines. For instance, certain derivatives have shown the ability to induce apoptosis and arrest the cell cycle in human non-small cell lung cancer (NSCLC) cell lines, indicating their potential as anticancer agents .

Table 1: Summary of Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5e | A549 | 20 | Induces apoptosis, cell cycle arrest |

| 6g | NCI-H460 | 30 | Low cytotoxicity, fluorescence properties |

The mechanisms underlying the biological activity of this compound include:

- Induction of Apoptosis : Compounds derived from this acid have been shown to increase intracellular reactive oxygen species (ROS), leading to apoptosis in cancer cells .

- Cell Cycle Arrest : Studies have demonstrated that specific derivatives can cause an increase in the G0/G1 phase population of cells, thereby inhibiting proliferation .

Case Study 1: Anticancer Efficacy

In a recent study, a derivative of this compound was tested against A549 lung cancer cells. The results indicated a dose-dependent increase in apoptotic cell rates and a significant arrest in the G0/G1 phase of the cell cycle when treated with concentrations above 20 µM. The compound's ability to elevate ROS levels was also documented as a critical factor in mediating these effects .

Case Study 2: Antioxidant Activity

The antioxidant potential was evaluated using the DPPH radical scavenging assay. Derivatives showed varying degrees of radical scavenging activity, with some compounds performing comparably to ascorbic acid, indicating their potential use as antioxidants in biochemical research .

Pharmaceutical Development

This compound serves as an important intermediate in the synthesis of pharmaceuticals targeting neurological disorders and cancer therapies. Its derivatives are being explored for their efficacy against Alzheimer's disease by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) .

Agricultural Chemistry

In agricultural applications, this compound enhances the efficacy of pesticides and herbicides through improved absorption and stability, making it valuable for developing agrochemicals .

Q & A

Q. Basic: What synthetic strategies are effective for producing enantiopure 3-Oxo-piperazine-2-carboxylic acid derivatives?

Answer:

Enantioselective synthesis typically starts from chiral amino acids like L- or D-serine. For example, (S)- and (R)-5-oxo-piperazine-2-carboxylic acid enantiomers were synthesized via a cyclization reaction between serine methyl ester and ethyl glyoxylate, followed by Boc protection and hydrolysis . Key steps include:

- Cyclization: Formation of the piperazine ring under mild acidic conditions.

- Chiral resolution: Use of chiral auxiliaries or enzymatic methods to ensure enantiopurity.

- Functionalization: Introduction of substituents via nucleophilic substitution or ester hydrolysis .

Q. Basic: Which spectroscopic and crystallographic methods are critical for structural elucidation of this compound derivatives?

Answer:

- 1H/13C-NMR: Essential for confirming regiochemistry and studying dynamic equilibria (e.g., cis-trans isomerization of tertiary amides) .

- X-ray crystallography: Reveals hydrogen-bonding networks and supramolecular packing. For instance, piperazine salts form N–H···O interactions stabilizing crystal lattices .

- IR spectroscopy: Identifies carbonyl (C=O) and carboxylic acid (O–H) stretching modes, critical for confirming oxidation states .

Q. Advanced: How do computational methods (DFT, NBO) predict the electronic properties of this compound analogs?

Answer:

- DFT calculations: Predict HOMO-LUMO gaps (e.g., 5.2–6.0 eV for dinitrosopiperazine derivatives), indicating charge-transfer potential .

- Natural Bond Orbital (NBO) analysis: Quantifies hyperconjugative interactions (e.g., LP(O) → σ*(N–H)) stabilizing the piperazine ring .

- Molecular Electrostatic Potential (MEP): Maps electron-rich regions (carboxylic acid groups) for predicting nucleophilic attack sites .

Q. Advanced: How can conformational equilibria in peptides containing this compound be resolved experimentally?

Answer:

- Dynamic NMR: Detects interconverting conformers (e.g., γ-turn vs. β-turn in Boc-Val-PCA-Gly-Leu-OMe) by monitoring coalescence of signals at varying temperatures .

- Molecular Dynamics (MD) simulations: Complement NMR data by modeling hydrogen-bond dynamics and steric effects influencing conformational ratios .

- Circular Dichroism (CD): Monitors secondary structural changes in solution, correlating with crystallographic data .

Q. Advanced: What strategies address contradictions between computational and experimental data on hydrogen-bonding patterns?

Answer:

- Multi-technique validation: Compare DFT-predicted hydrogen-bond lengths (e.g., N–H···O = 1.9 Å) with X-ray crystallography results .

- Solvent effects: Simulate solvent interactions (e.g., chloroform vs. water) to reconcile discrepancies in solution vs. solid-state behavior .

- Error analysis: Quantify basis set limitations in DFT (e.g., B3LYP/6-31G(d) vs. higher-tier methods) to refine computational models .

Q. Basic: How does the piperazine ring’s substitution pattern influence the acidity of the carboxylic acid group?

Answer:

- Electron-withdrawing groups (e.g., NO₂): Increase acidity by stabilizing the deprotonated form via resonance (pKa ~2.5–3.0) .

- Steric effects: Bulky substituents hinder solvation, slightly raising pKa (e.g., methyl groups increase pKa by ~0.5 units) .

- Intramolecular H-bonding: Carboxylic acid groups forming H-bonds with adjacent amides reduce acidity (pKa ~4.0) .

Q. Advanced: How are this compound derivatives used to design peptidomimetics with constrained conformations?

Answer:

- γ-turn induction: Incorporation of (R)-enantiomers into tetrapeptides stabilizes γ-turns via tertiary amide cis-isomerization .

- β-sheet disruption: Steric hindrance from the piperazine ring prevents planar peptide backbone alignment, mimicking non-native folds .

- Pharmacophore optimization: Substituents at C3/C5 positions modulate bioavailability and target binding (e.g., antimicrobial activity in pyrazine carboxamides) .

Q. Advanced: What synthetic challenges arise in introducing nitro or amino groups to the piperazine ring, and how are they mitigated?

Answer:

- Nitro group instability: Use low-temperature nitration (e.g., HNO3/H2SO4 at 0°C) to avoid ring degradation .

- Amino group protection: Boc or Fmoc groups prevent undesired side reactions during coupling steps .

- Redox control: Catalytic hydrogenation (Pd/C) selectively reduces nitro to amino groups without over-reducing the ring .

Properties

IUPAC Name |

3-oxopiperazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O3/c8-4-3(5(9)10)6-1-2-7-4/h3,6H,1-2H2,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNDQTDPZWUAOIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C(N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30604015 | |

| Record name | 3-Oxopiperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30604015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

925890-01-3 | |

| Record name | 3-Oxopiperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30604015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.